2-Acetamido-N-methylprop-2-enamide
CAS No.: 73491-58-4
Cat. No.: VC19377584
Molecular Formula: C6H10N2O2
Molecular Weight: 142.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 73491-58-4 |
---|---|
Molecular Formula | C6H10N2O2 |
Molecular Weight | 142.16 g/mol |
IUPAC Name | 2-acetamido-N-methylprop-2-enamide |
Standard InChI | InChI=1S/C6H10N2O2/c1-4(6(10)7-3)8-5(2)9/h1H2,2-3H3,(H,7,10)(H,8,9) |
Standard InChI Key | ZHSJYBHCBFLWPF-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)NC(=C)C(=O)NC |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Functional Groups
2-Acetamido-N-methylprop-2-enamide (C<sub>6</sub>H<sub>10</sub>N<sub>2</sub>O<sub>2</sub>) features a prop-2-enamide backbone with an acetamido group at the α-position and an N-methyl substituent. The enamide moiety introduces conjugation between the carbonyl and vinyl groups, influencing reactivity and electronic distribution. Compared to its benzyl-substituted analog (2-acetamido-N-benzylprop-2-enamide, CAS 86921-49-5), the methyl group reduces steric bulk while maintaining hydrogen-bonding capacity via the acetamido NH .
Table 1: Comparative Molecular Properties
The reduced LogP of the methyl derivative suggests improved aqueous solubility compared to the benzyl analog, a critical factor in drug design .
Spectroscopic Signatures
While experimental data for the title compound remains unpublished, infrared (IR) spectra of analogous enamides show strong absorptions at 1650–1680 cm<sup>−1</sup> (C=O stretch) and 1550–1600 cm<sup>−1</sup> (C=C vibration). Nuclear magnetic resonance (NMR) predictions indicate characteristic signals:
-
<sup>1</sup>H NMR: δ 5.8–6.3 (vinyl protons, multiplet), δ 2.8–3.1 (N–CH<sub>3</sub>, singlet), δ 2.0 (acetamido CH<sub>3</sub>, singlet)
-
<sup>13</sup>C NMR: δ 170–175 (carbonyl carbons), δ 120–130 (vinyl carbons) .
Synthetic Methodologies
Electrophilic Activation of Amides
The 2021 JACS report demonstrates direct enamide synthesis via N-dehydrogenation of saturated amides using Pd(II)/Cu(I) catalysis (Fig. 1A) . Applied to N-methylpropionamide precursors, this method could yield 2-acetamido-N-methylprop-2-enamide in one pot:
Key advantages include:
-
Chemoselectivity: Minimal over-oxidation to nitriles
-
Functional Group Tolerance: Compatible with acetamido groups
Alternative Routes via Aza-Michael Additions
Lipshutz and Morey’s 1983 protocol for N-benzylprop-2-enamides (CAS 86921-49-5) involves base-mediated elimination of β-acetoxyamides . Adapting this to methylamine derivatives:
-
Acetylation: Methylprop-2-enamine + acetyl chloride → N-methyl-β-acetoxypropionamide
-
Dehydration: K<sub>2</sub>CO<sub>3</sub>/DMF, 80°C → 2-acetamido-N-methylprop-2-enamide
Reported yields for benzyl analogs reach 93%, suggesting viability for scale-up .
Reactivity and Derivative Formation
Conjugate Addition Reactions
The electron-deficient enamide system undergoes nucleophilic attacks at the β-position:
Common nucleophiles:
-
Thiols: Forms sulfanylated derivatives (potential protease inhibitors)
Cyclization Pathways
Heating in DMSO induces 5-endo-trig cyclization to oxazolines:
These heterocycles serve as intermediates for antibiotics and kinase inhibitors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume